Cas no 84-39-9 ((12bS)-6,7,12b,13-tetrahydro-4H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquino[3,2-a]isoquinoline)

(12bS)-6,7,12b,13-tetrahydro-4H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquino[3,2-a]isoquinoline structure
84-39-9 structure
Product Name:(12bS)-6,7,12b,13-tetrahydro-4H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquino[3,2-a]isoquinoline
CAS番号:84-39-9
MF:C19H17NO4
メガワット:323.342585325241
CID:1822822
PubChem ID:697545
Update Time:2024-10-26

(12bS)-6,7,12b,13-tetrahydro-4H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquino[3,2-a]isoquinoline 化学的及び物理的性質

名前と識別子

    • (12bS)-6,7,12b,13-tetrahydro-4H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquino[3,2-a]isoquinoline
    • Stylopine
    • STYLOPINE, (-)-(P)
    • (+/-)-7,8,13,13a-tetrahydrocoptisine
    • (+/-)stylopine
    • (+/-)-stylopine
    • dl-Tetrahydrocoptisine
    • tetrahydrocoptisine
    • 2,3:9,10-Bis(methylenedioxy)-(-)-tetrahydroberberine
    • Stylopin
    • l-Stylopine
    • l-Tetrahydrocoptisine
    • (12bS)-6,7,12b,13-Tetrahydro-4H-bis[1,3]benzodioxolo[5,6-a:4',5'-g]quinolizine
    • (12bS)-6,7,12b,13-Tetrahydro-4H-bis[1,3]benzodioxolo[5,6-a:4′,5′-g]quinolizine (ACI)
    • 13aα-Berbine, 2,3:9,10-bis(methylenedioxy)- (8CI)
    • 4H-Bis[1,3]benzodioxolo[5,6-a:4′,5′-g]quinolizine, 6,7,12b,13-tetrahydro-, (S)- (ZCI)
    • (-)-Stylopine
    • (-)-Tetrahydrocoptisine
    • (S)-(-)-Stylopine
    • (S)-Stylopine
    • Stylopine, (-)-
    • Q27102969
    • (12bS)-6,7,12b,13-tetrahydro-2H,4H,10H-(1,3)dioxolo(4,5-g)(1,3)dioxolo(4',5':7,8)isoquino(3,2-a)isoquinoline
    • HY-N0924B
    • C05175
    • (1S)-5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene
    • CS-0083712
    • 2,3:9,10-Bis(methylenedioxy)-13a-alpha-berbine
    • 6,7,12b,13e-Tetrahydro-4H-bis(1,3)benzodioxolo(5,6-a:4',5'-g)quinolizine
    • 13Aalpha-BERBINE, 2,3:9,10-BIS(METHYLENEDIOXY)-
    • 6, 7, 12b, 13e-tetrahydro-4H-bis [1, 3]benzodioxolo[5, 6-a:4' , 5' -g] quinolizine
    • STYLOPINE, (+/-)-(P)
    • stylopine, (S)-isomer
    • 84-39-9
    • 6,7,12b,13e-Tetrahydro-4H-bis[1,3]benzodioxolo[5,6-a:4',5'-g]quinolizine
    • DTXSID001004259
    • NS00094097
    • 4H-Bis(1,3)benzodioxolo(5,6-a:4',5'-g)quinolizine, 6,7,12b,13-tetrahydro-, (S)-
    • CHEMBL1922602
    • (-)-Stylopine (Tetrahydrocoptisine)
    • CHEBI:18285
    • NSC-110382
    • (12bS)-6,7,12b,13-tetrahydro-2H,4H,10H-[1,3]dioxolo[4,5-g][1,3]dioxolo[4',5':7,8]isoquino[3,2-a]isoquinoline
    • 4H-BIS(1,3)BENZODIOXOLO(5,6-A:4',5'-G)QUINOLIZINE, 6,7,12B,13-TETRAHYDRO-, (12BS)-
    • 6,7,12b,13-Tetrahydro-2H,4H,10H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquinolino[3,2-a]isoquinoline
    • SCHEMBL18891073
    • 6, 7, 12b, 13e-tetrahydro-4H-bis (1, 3)benzodioxolo(5, 6-a:4', 5'-g) quinolizine
    • (12bS)-6,7,12b,13-Tetrahydro-4H-bis(1,3)benzodioxolo(5,6-a:4',5'-g)quinolizine
    • (+)-Stylopine
    • J0JS75Q12Z
    • AKOS000277993
    • FS-7018
    • AKOS016023688
    • STYLOPINE [MI]
    • 13a-alpha-BERBINE, 2,3:9,10-BIS(METHYLENEDIOXY)-
    • Stylopine (VAN)
    • 13A.ALPHA.-BERBINE, 2,3:9,10-BIS(METHYLENEDIOXY)-
    • Coptisine, tetrahydro-
    • NSC 404529
    • (S)-Stylopin
    • UNII-J0JS75Q12Z
    • Berbine, 2,3:9,10-bis(methylenedioxy)-, (+-)-
    • SCHEMBL14703887
    • (+-)-Stylopine
    • NSC 110382
    • (R)-stylopine
    • (1R)-5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene
    • NS00094094
    • 4H-Bis(1,3)benzodioxolo(5,6-a:4',5'-g)quinolizine, 6,7,12b,13-tetrahydro-
    • 4H-Bis(1,3)benzodioxolo(5,6-a:4',5'-g)quinolizine, 6,7,12b,13-tetrahydro-, (+-)-
    • Q27280991
    • (+-)-Tetrahydrocoptisine
    • DA-78066
    • インチ: 1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2/t15-/m0/s1
    • InChIKey: UXYJCYXWJGAKQY-HNNXBMFYSA-N
    • ほほえんだ: [C@@H]12CC3C=CC4OCOC=4C=3CN1CCC1=CC3OCOC=3C=C21

計算された属性

  • せいみつぶんしりょう: 323.11600
  • どういたいしつりょう: 323.116
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 24
  • 回転可能化学結合数: 0
  • 複雑さ: 502
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.2A^2
  • 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.47±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 206-207 ºC
  • ふってん: 466.6°C at 760 mmHg
  • フラッシュポイント: 142.5°C
  • 屈折率: 1.722
  • ようかいど: Insuluble (3.9E-3 g/L) (25 ºC),
  • PSA: 40.16000
  • LogP: 2.73740
  • じょうきあつ: 0.0±1.2 mmHg at 25°C

(12bS)-6,7,12b,13-tetrahydro-4H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquino[3,2-a]isoquinoline セキュリティ情報

(12bS)-6,7,12b,13-tetrahydro-4H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquino[3,2-a]isoquinoline 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AH54128-5mg
STYLOPINE, (+/-)-(P)
84-39-9 95%
5mg
$1060.00 2024-04-19
ChromaDex Standards
ASB-00019368-010-10mg
STYLOPINE,
84-39-9 99.5%
10mg
$460.00 2023-10-25
ChromaDex Standards
ASB-00019368-025-25mg
STYLOPINE,
84-39-9 99.5%
25mg
$985.00 2023-10-25

(12bS)-6,7,12b,13-tetrahydro-4H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquino[3,2-a]isoquinoline 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Hydrogen Solvents: Dichloromethane
1.2 Reagents: Potassium bromide Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  1,1′-Bis[(11bS)-3,5-dihydro-4H-dinaphtho[2,1-c:1′,2′-e]phosphepin-4-yl]ferrocene Solvents: Acetic acid ,  Dichloromethane ;  7.5 min, 40 bar, 80 °C
リファレンス
Development of a Fully Continuous-Flow Approach Towards Asymmetric Total Synthesis of Tetrahydroprotoberberine Natural Alkaloids
Li, Weijian; et al, Chemistry - A European Journal, 2022, 28(33),

合成方法 2

はんのうじょうけん
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: [N-[(1S,2S)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chlo… Solvents: Dichloromethane ;  40 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
リファレンス
Evolution of two routes for asymmetric total synthesis of tetrahydroprotoberberine alkaloids
Yu, Jingxun; et al, Organic Chemistry Frontiers, 2018, 5(2), 242-246

合成方法 3

はんのうじょうけん
1.1 Solvents: Formic acid ;  7.5 min, 80 °C
1.2 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Formic acid ,  Water ;  0 °C; 1 h, 0 °C → rt; 2.5 min, 120 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
2.1 Reagents: Hydrogen Solvents: Dichloromethane
2.2 Reagents: Potassium bromide Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  1,1′-Bis[(11bS)-3,5-dihydro-4H-dinaphtho[2,1-c:1′,2′-e]phosphepin-4-yl]ferrocene Solvents: Acetic acid ,  Dichloromethane ;  7.5 min, 40 bar, 80 °C
リファレンス
Development of a Fully Continuous-Flow Approach Towards Asymmetric Total Synthesis of Tetrahydroprotoberberine Natural Alkaloids
Li, Weijian; et al, Chemistry - A European Journal, 2022, 28(33),

合成方法 4

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Catalysts: Aluminum chloride Solvents: Diethyl ether ;  0.5 h, 0 °C → rt
1.2 2 h, rt → reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ;  reflux
1.4 Reagents: Formic acid ,  Triethylamine Catalysts: [N-[(1S,2S)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chlo… Solvents: Dichloromethane ;  40 h, rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ;  rt
リファレンス
Evolution of two routes for asymmetric total synthesis of tetrahydroprotoberberine alkaloids
Yu, Jingxun; et al, Organic Chemistry Frontiers, 2018, 5(2), 242-246

合成方法 5

はんのうじょうけん
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: [N-[(1S,2S)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chlo… Solvents: Dichloromethane ;  40 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
リファレンス
Evolution of two routes for asymmetric total synthesis of tetrahydroprotoberberine alkaloids
Yu, Jingxun; et al, Organic Chemistry Frontiers, 2018, 5(2), 242-246

合成方法 6

はんのうじょうけん
1.1 Reagents: NADPH Catalysts: Synthase, (S)-stylopine (Eschscholzia californica clone #31 gene CYP719A3) Solvents: Water ;  30 min, pH 7.6, 30 °C
1.2 Reagents: Trichloroacetic acid Solvents: Water
リファレンス
Molecular cloning and characterization of methylenedioxy bridge-forming enzymes involved in stylopine biosynthesis in Eschscholzia californica
Ikezawa, Nobuhiro; et al, FEBS Journal, 2007, 274(4), 1019-1035

合成方法 7

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Catalysts: Palladium Solvents: Methanol ,  tert-Butyl methyl ether ;  5 min, 25 °C
2.1 Solvents: Formic acid ;  7.5 min, 80 °C
2.2 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Formic acid ,  Water ;  0 °C; 1 h, 0 °C → rt; 2.5 min, 120 °C
2.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
3.1 Reagents: Hydrogen Solvents: Dichloromethane
3.2 Reagents: Potassium bromide Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  1,1′-Bis[(11bS)-3,5-dihydro-4H-dinaphtho[2,1-c:1′,2′-e]phosphepin-4-yl]ferrocene Solvents: Acetic acid ,  Dichloromethane ;  7.5 min, 40 bar, 80 °C
リファレンス
Development of a Fully Continuous-Flow Approach Towards Asymmetric Total Synthesis of Tetrahydroprotoberberine Natural Alkaloids
Li, Weijian; et al, Chemistry - A European Journal, 2022, 28(33),

(12bS)-6,7,12b,13-tetrahydro-4H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquino[3,2-a]isoquinoline Raw materials

(12bS)-6,7,12b,13-tetrahydro-4H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquino[3,2-a]isoquinoline Preparation Products

推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Jiangsu Kolod Food Ingredients Co.,ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Kolod Food Ingredients Co.,ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD